Phenobarbital 1-Butyric Acid
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Overview
Description
Phenobarbital 1-Butyric Acid is a compound that combines the properties of phenobarbital, a well-known barbiturate, with butyric acid, a short-chain fatty acid. Phenobarbital is widely used as an anticonvulsant and sedative, while butyric acid is known for its role in gut health and its potential anti-inflammatory properties. The combination of these two compounds aims to leverage the therapeutic benefits of both.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenobarbital 1-Butyric Acid typically involves the esterification of phenobarbital with butyric acid. This process can be carried out using various catalysts and solvents to optimize yield and purity. Commonly, the reaction is performed under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of high-performance liquid chromatography (HPLC) is essential for monitoring the reaction progress and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenobarbital 1-Butyric Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Phenobarbital 1-Butyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound’s effects on cellular metabolism and gene expression are of interest, particularly in the context of neuroprotection and anti-inflammatory responses.
Medicine: this compound is being investigated for its potential to treat epilepsy and other neurological disorders, leveraging the anticonvulsant properties of phenobarbital and the gut health benefits of butyric acid.
Industry: The compound is used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Phenobarbital 1-Butyric Acid involves multiple pathways:
GABA Receptors: Phenobarbital enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced excitability.
Anti-inflammatory Pathways: Butyric acid modulates inflammatory responses by inhibiting histone deacetylases and activating G-protein-coupled receptors, which can reduce the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Phenobarbital 1-Butyric Acid can be compared with other similar compounds such as:
Phenobarbital: While both compounds share anticonvulsant properties, this compound may offer additional benefits related to gut health and anti-inflammatory effects.
Butyric Acid: This compound alone is primarily known for its role in gut health, whereas the combination with phenobarbital extends its therapeutic applications to neurological disorders.
Other Barbiturates: Compounds like pentobarbital and secobarbital have similar sedative and anticonvulsant effects but lack the potential gut health benefits provided by butyric acid
Properties
CAS No. |
73211-20-8 |
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Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoic acid |
InChI |
InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23) |
InChI Key |
CAKKYRPAEHEPKD-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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